1-Boc-3-(methoxy)azetidine
Overview
Description
Mechanism of Action
Target of Action
It is known to be a building block used in the synthesis of various complex molecules .
Mode of Action
It is used as a precursor in the synthesis of azaspiro[3.4]octanes . This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .
Biochemical Pathways
As a building block, it is likely involved in various biochemical reactions depending on the final compound it is used to synthesize .
Result of Action
As a building block, its effects would largely depend on the final compound it is used to synthesize .
Action Environment
It is recommended to be stored in a sealed container in a dry room temperature environment for optimal stability .
Biochemical Analysis
Biochemical Properties
1-Boc-3-(methoxy)azetidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s azetidine ring structure imparts a considerable ring strain, which influences its reactivity. This strain-driven reactivity allows this compound to participate in various biochemical processes, including enzyme inhibition and activation. The compound interacts with enzymes such as proteases and esterases, where it can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s azetidine ring structure allows it to bind to specific active sites on enzymes, leading to inhibition or activation of enzymatic activity. This binding can result in conformational changes in the enzyme, affecting its function. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and cellular effects. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where specific dosages lead to significant changes in cellular and metabolic functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo enzymatic transformations, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the overall activity and efficacy of this compound in biological systems. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, facilitating its entry into cells. Once inside, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments. These interactions can influence the compound’s overall activity and function within the cell .
Preparation Methods
1-Boc-3-(methoxy)azetidine can be synthesized through various methods. One common synthetic route involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction of (N-Boc)azetidin-3-one, followed by aza-Michael addition with NH-heterocycles . This method yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. Another approach involves the nucleophilic ring opening of aziridines or the reduction of β-lactams . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Boc-3-(methoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often facilitated by the ring strain.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include various functionalized azetidine derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-Boc-3-(methoxy)azetidine has numerous applications in scientific research:
Comparison with Similar Compounds
1-Boc-3-(methoxy)azetidine is unique compared to other similar compounds like aziridines and pyrrolidines. While aziridines have higher ring strain and are less stable, pyrrolidines are more stable but less reactive . Azetidines strike a balance between stability and reactivity, making them valuable in various applications . Similar compounds include:
Properties
IUPAC Name |
tert-butyl 3-methoxyazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-5-7(6-10)12-4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENIBVFXWKRVMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623765 | |
Record name | tert-Butyl 3-methoxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
429669-07-8 | |
Record name | tert-Butyl 3-methoxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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